![molecular formula C10H12N2O2 B2886904 N-(2-hydroxycyclobutyl)pyridine-3-carboxamide CAS No. 2201542-15-4](/img/structure/B2886904.png)
N-(2-hydroxycyclobutyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxycyclobutyl)pyridine-3-carboxamide, also known as CCR2 antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the C-C chemokine receptor type 2 (CCR2), which plays a critical role in the recruitment of monocytes and macrophages to sites of inflammation.
科学的研究の応用
Antibacterial and Antifungal Activities
- Zhuravel et al. (2005) synthesized a series of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, which showed significant antibacterial and antifungal activities, comparable or even better than standard drugs (Zhuravel et al., 2005).
Potential Treatment for Cognitive Deficits in Schizophrenia
- Wishka et al. (2006) identified N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as a potent agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), potentially treating cognitive deficits in schizophrenia (Wishka et al., 2006).
Potential Antipsychotic Agents
- Norman et al. (1996) evaluated heterocyclic analogues of 1192U90 as potential antipsychotic agents, including pyridine-, thiophene-, and benzothiophene-carboxamides (Norman et al., 1996).
Photocatalytic Degradation Studies
- Maillard-Dupuy et al. (1994) studied the TiO2 photocatalytic degradation of pyridine in water, demonstrating the effective elimination of harmful chemicals (Maillard-Dupuy et al., 1994).
Development of Drug-like Heterocycles
- Senczyszyn et al. (2013) reported the synthesis of spirocyclic dihydropyridines from N-alkenyl pyridine carboxamides, which may be further elaborated to spirocyclic heterocycles with drug-like features (Senczyszyn et al., 2013).
Aldehyde Oxidase (AO) Metabolism in Drug Discovery
- Linton et al. (2011) explored medicinal chemistry strategies to avoid AO-mediated oxidation of N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide in the context of prostate cancer treatment (Linton et al., 2011).
Inhibitor of the Met Kinase Superfamily
- Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors (Schroeder et al., 2009).
Antibacterial Activity of N-(3-Hydroxy-2-Pyridyl) Benzamides
- Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl)benzamides, demonstrating antibacterial activity against various bacteria (Mobinikhaledi et al., 2006).
Antitumor and Antimicrobial Activities of Substituted Pyrazoles
- Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, which showed cytotoxic effects against human breast and liver carcinoma cell lines as well as antimicrobial activity (Riyadh, 2011).
Pharmaceutical Cocrystals
- Reddy et al. (2006) developed a novel carboxamide-pyridine N-oxide synthon for the synthesis of cocrystals of barbiturate drugs (Reddy et al., 2006).
将来の方向性
While specific future directions for “N-(2-hydroxycyclobutyl)pyridine-3-carboxamide” are not available, related compounds have been studied for their potential as anti-tubercular agents . These studies often involve the design of new hypothetical molecules with improved binding affinities . Such research could help in the future design and development of more potent drug candidates .
特性
IUPAC Name |
N-(2-hydroxycyclobutyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9-4-3-8(9)12-10(14)7-2-1-5-11-6-7/h1-2,5-6,8-9,13H,3-4H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYOGXJLZGWIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CN=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。